molecular formula C9H9N3S B12713336 3-Quinoxalinethiol, 2-amino-N-methyl- CAS No. 54253-31-5

3-Quinoxalinethiol, 2-amino-N-methyl-

Cat. No.: B12713336
CAS No.: 54253-31-5
M. Wt: 191.26 g/mol
InChI Key: YAWXXIUFHZKRIW-UHFFFAOYSA-N
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Description

3-Quinoxalinethiol, 2-amino-N-methyl- is a nitrogen-containing heterocyclic compound. . The compound’s structure consists of a quinoxaline ring with a thiol group at the third position, an amino group at the second position, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinoxalinethiol, 2-amino-N-methyl- can be achieved through various methods. . The reaction conditions typically involve refluxing in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are some of the techniques employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Quinoxalinethiol, 2-amino-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, reduced quinoxaline derivatives, and substituted quinoxaline compounds .

Scientific Research Applications

3-Quinoxalinethiol, 2-amino-N-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinoxalinethiol, 2-amino-N-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include quinoxaline derivatives such as:

Uniqueness

3-Quinoxalinethiol, 2-amino-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group enhances its ability to form disulfides, while the amino group allows for various substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

54253-31-5

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

3-(methylamino)-1H-quinoxaline-2-thione

InChI

InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

YAWXXIUFHZKRIW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2NC1=S

Origin of Product

United States

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